![molecular formula C21H17F3N6O4 B3001288 2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 872594-48-4](/img/structure/B3001288.png)

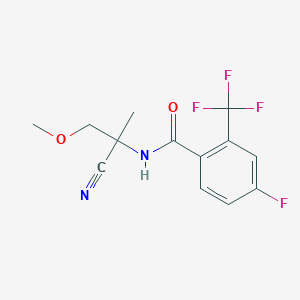

2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a complex molecule that appears to be related to the triazolopyrimidine family. This family of compounds has been studied for various pharmacological properties, including antiasthma and anticancer activities.

Synthesis Analysis

The synthesis of related triazolopyrimidines typically involves the reaction of arylamidines with compounds such as sodium ethyl formylacetate or ethyl propiolate to yield pyrimidinones. Subsequent treatment with phosphorus oxychloride can lead to chloropyrimidine, which can be converted to hydrazinopyrimidine using hydrazine. A cyclization step using cyanogen bromide can then produce the triazolopyrimidines after a Dimroth rearrangement . Although the exact synthesis of the compound is not detailed in the provided papers, the general approach to synthesizing triazolopyrimidines could potentially be applied or adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of triazolopyrimidines and their derivatives is characterized by the presence of a triazole ring fused to a pyrimidine ring. The crystal structure of a related compound, a thiazolopyrimidine derivative, has been established by single-crystal X-ray diffraction (SCXRD), which suggests that detailed structural analysis of similar compounds is feasible and can provide insights into their three-dimensional conformation .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of triazolopyrimidine derivatives can lead to the formation of various intermediates and products. For instance, the reduction reaction of a thiazolopyrimidine derivative using vanadium(V) oxide and sodium borohydride in ethanol at room temperature resulted in the formation of a pair of diastereomers . This indicates that the chemical reactions of these compounds can be complex and may require careful control of conditions to achieve the desired outcome.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not provided, related compounds have been evaluated for their pharmacological properties. For example, certain 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines have been found to be active as mediator release inhibitors in the human basophil histamine release assay, indicating potential antiasthma activity . This suggests that the compound may also possess interesting biological properties that could be explored in pharmacological studies.

作用机制

Target of Action

Similar [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been reported as potent inhibitors ofUSP28 , a ubiquitin-specific protease . USP28 plays a crucial role in DNA damage response and cell cycle progression .

Mode of Action

It’s likely that it binds to its target protein (potentially usp28), inhibiting its function and leading to downstream effects

Biochemical Pathways

Given the potential inhibition of usp28, it’s plausible that the compound could affect pathways related toDNA damage response and cell cycle progression . Inhibition of USP28 could disrupt these pathways, potentially leading to cell cycle arrest and apoptosis .

Result of Action

Given the potential inhibition of usp28, it’s plausible that the compound could inducecell cycle arrest and apoptosis . These effects could potentially be leveraged for the treatment of cancer, given the role of USP28 in tumor progression .

未来方向

Quantitative structure–activity relationship (QSAR) studies have been performed on [1,2,3]triazolo[4,5-d]pyrimidine derivatives to predict their anti-gastric cancer effect . This study reveals five key descriptors of 1,2,3-TPD and will provide help to screen out efficient and novel drugs in the future .

属性

IUPAC Name |

2-[3-(3,4-dimethoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17F3N6O4/c1-33-15-7-6-14(9-16(15)34-2)30-19-18(27-28-30)20(32)29(11-25-19)10-17(31)26-13-5-3-4-12(8-13)21(22,23)24/h3-9,11H,10H2,1-2H3,(H,26,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPWATPQCQKRZCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NC4=CC=CC(=C4)C(F)(F)F)N=N2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17F3N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-chloro-4-fluorophenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B3001205.png)

![1-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride](/img/structure/B3001208.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-cyclohexylacetamide](/img/structure/B3001209.png)

![methyl 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate](/img/structure/B3001210.png)

![2-[(4-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)amino]ethan-1-ol](/img/structure/B3001211.png)

![4-(2-(4,6-difluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B3001216.png)

![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B3001217.png)

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propylbenzenesulfonamide](/img/structure/B3001226.png)

![[4-(3-Ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-(furan-2-yl)methanone](/img/structure/B3001227.png)